molecular formula C9H13NO4S B14839106 3-Hydroxy-4-isopropoxybenzenesulfonamide

3-Hydroxy-4-isopropoxybenzenesulfonamide

Cat. No.: B14839106
M. Wt: 231.27 g/mol
InChI Key: BKLXNXRSXFHYII-UHFFFAOYSA-N
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Description

3-Hydroxy-4-isopropoxybenzenesulfonamide is a sulfonamide derivative featuring a benzene ring substituted with three functional groups:

  • A hydroxyl (-OH) group at the 3rd position,
  • An isopropoxy (-OCH(CH₃)₂) group at the 4th position,
  • A sulfonamide (-SO₂NH₂) group at the 1st position.

Sulfonamides are historically significant as antimicrobial agents, enzyme inhibitors, and intermediates in coordination chemistry . The hydroxyl and isopropoxy groups may enhance binding to biological targets or metal ions, as seen in analogous compounds .

Properties

Molecular Formula

C9H13NO4S

Molecular Weight

231.27 g/mol

IUPAC Name

3-hydroxy-4-propan-2-yloxybenzenesulfonamide

InChI

InChI=1S/C9H13NO4S/c1-6(2)14-9-4-3-7(5-8(9)11)15(10,12)13/h3-6,11H,1-2H3,(H2,10,12,13)

InChI Key

BKLXNXRSXFHYII-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)S(=O)(=O)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-4-isopropoxybenzenesulfonamide typically involves the sulfonation of a benzene derivative followed by the introduction of hydroxyl and isopropoxy groups. One common method involves the following steps:

    Sulfonation: Benzene is treated with sulfuric acid to introduce the sulfonic acid group.

    Hydroxylation: The sulfonated benzene is then hydroxylated using a suitable oxidizing agent.

    Isopropoxylation: Finally, the hydroxylated product is reacted with isopropyl alcohol in the presence of an acid catalyst to introduce the isopropoxy group.

Industrial Production Methods

In industrial settings, the production of 3-Hydroxy-4-isopropoxybenzenesulfonamide may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-4-isopropoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The isopropoxy group can be substituted with other alkoxy groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Alkyl halides in the presence of a base can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-keto-4-isopropoxybenzenesulfonamide.

    Reduction: Formation of 3-hydroxy-4-isopropoxybenzenesulfonamide amine derivatives.

    Substitution: Formation of various alkoxy-substituted benzenesulfonamides.

Scientific Research Applications

3-Hydroxy-4-isopropoxybenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor, particularly against carbonic anhydrase.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Hydroxy-4-isopropoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, including reduced intraocular pressure and altered pH balance in tissues.

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations in Sulfonamide Derivatives

Key structural analogs and their distinguishing features:

Compound Name Substituents (Position) Key Properties/Applications Reference
3-Hydroxy-4-isopropoxybenzenesulfonamide -OH (3), -OCH(CH₃)₂ (4), -SO₂NH₂ (1) Potential enzyme inhibition, metal coordination N/A
4-Hydroxybenzoic acid -OH (4), -COOH (1) Preservative, intermediate in synthesis
3-(4-Acetyl-3-Hydroxyphenyl)diazenyl-4-amino-N-(5-Methylisoxazol-3-Yl)benzene sulfonamide -OH (3), -N=N- (diazenyl), -SO₂NH₂ (1) Metal chelation, antimicrobial activity
4-(5-Methyl-3-phenyl-1,2-oxazol-4-yl)benzenesulfonamide Isoxazole ring (4), -SO₂NH₂ (1) COX-2 inhibition (hypothetical)
Key Observations :

Hydroxyl Group Position :

  • The 3-hydroxy group in the target compound contrasts with 4-hydroxy in 4-hydroxybenzoic acid . This positional difference affects acidity (3-hydroxy is less acidic than 4-hydroxy due to resonance stabilization) and hydrogen-bonding capacity.

Alkoxy vs. Carboxylic Acid Groups :

  • The isopropoxy group in the target compound introduces steric bulk compared to smaller alkoxy groups (e.g., methoxy) or planar carboxylic acids (e.g., 4-hydroxybenzoic acid). This may reduce solubility in polar solvents but enhance lipid membrane permeability.

Sulfonamide Modifications :

  • The sulfonamide group in 3-Hydroxy-4-isopropoxybenzenesulfonamide is analogous to antimicrobial sulfonamides but lacks the diazenyl or heterocyclic moieties seen in metal-chelating derivatives .

Physicochemical Properties

Hypothetical data based on structural analogs:

Property 3-Hydroxy-4-isopropoxybenzenesulfonamide 4-Hydroxybenzoic Acid 3-(4-Acetyl-3-Hydroxyphenyl)diazenyl-...
Molecular Weight (g/mol) ~245 138.12 ~398
Melting Point (°C) 180–190 (estimated) 214–217 240–245 (decomposes)
Solubility in Water Low (hydrophobic isopropoxy) Moderate (1.2 g/100 mL) Low (diazenyl group reduces polarity)
pKa (Hydroxyl Group) ~9.5–10.5 4.5 (carboxylic acid) ~8.5–9.5

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